Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate
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Overview
Description
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane carboxylates This compound is characterized by the presence of a piperidine ring attached to an oxolane ring, with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Oxolane Ring Formation: The oxolane ring can be synthesized via cyclization reactions, often involving dihydroxy compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate: Characterized by the presence of both piperidine and oxolane rings.
Methyl (2S,3R)-2-(piperidin-4-yl)oxane-3-carboxylate: Similar structure but with an oxane ring instead of oxolane.
Ethyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate: Similar structure but with an ethyl ester group instead of methyl.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of functional groups
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
VTUVNQWOJMZUOZ-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2 |
Canonical SMILES |
COC(=O)C1CCOC1C2CCNCC2 |
Origin of Product |
United States |
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